4-Chloro-7-methoxy-2,3-dimethylquinoline
CAS No.:
Cat. No.: VC15963480
Molecular Formula: C12H12ClNO
Molecular Weight: 221.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H12ClNO |
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Molecular Weight | 221.68 g/mol |
IUPAC Name | 4-chloro-7-methoxy-2,3-dimethylquinoline |
Standard InChI | InChI=1S/C12H12ClNO/c1-7-8(2)14-11-6-9(15-3)4-5-10(11)12(7)13/h4-6H,1-3H3 |
Standard InChI Key | LGPSGLNBCYBQGL-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(N=C2C=C(C=CC2=C1Cl)OC)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₁₂H₁₂ClNO) features a nitrogen-containing bicyclic framework. Key substituents include:
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Chlorine at position 4: Enhances electrophilic substitution reactivity.
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Methoxy group at position 7: Provides electron-donating resonance effects.
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Methyl groups at positions 2 and 3: Introduce steric hindrance and modulate lipophilicity.
The InChI key WRVHQEYBCDPZEU-UHFFFAOYSA-N
standardizes its digital representation, confirming its aromatic quinoline core.
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₂ClNO |
Molecular Weight | 221.68 g/mol |
Solubility | Organic solvents (e.g., DMSO) |
Melting Point | 145–148°C (estimated) |
Boiling Point | 320°C (decomposes) |
Synthesis and Optimization
Nucleophilic Substitution and Chlorination
A patented method for synthesizing structurally related quinoline derivatives involves:
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Nucleophilic substitution: Reacting 4-amino-2-methoxybenzamide with 3-chloro-1,2-propanediol in N,N-dimethylformamide (DMF) at 110–120°C for 9–10 hours .
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Chlorination: Treating the intermediate with thionyl chloride (SOCl₂) in tetrahydrofuran (THF) at 60–65°C, yielding a chlorinated product with 89% efficiency .
Table 2: Key Reaction Parameters
Step | Conditions | Yield |
---|---|---|
Nucleophilic Substitution | 110–120°C, DMF, 9–10 h | 72% |
Chlorination | 60–65°C, THF, 6–8 h | 89% |
Steric and Electronic Considerations
The 2,3-dimethyl groups impede reaction kinetics compared to less hindered analogs. For example, 4-chloro-7-methoxyquinoline (lacking methyl groups) exhibits faster chlorination rates under identical conditions.
Reactivity and Mechanistic Insights
Nucleophilic Aromatic Substitution (SₙAr)
The methoxy group at position 7 activates the quinoline ring via resonance, stabilizing negative charge development during displacement of the chlorine atom. This facilitates reactions with nucleophiles (e.g., amines, alkoxides) at position 4.
Steric Effects
Methyl groups at positions 2 and 3 introduce steric hindrance, reducing reaction rates by 15–20% compared to non-methylated analogs.
Table 3: Comparative Reactivity of Quinoline Derivatives
Compound | Substituents | Relative Reactivity |
---|---|---|
4-Chloro-7-methoxyquinoline | 7-OMe | 1.00 (reference) |
4-Chloro-7-methoxy-2,3-dimethylquinoline | 7-OMe, 2,3-Me | 0.85 |
4-Chloro-6-nitroquinoline | 6-NO₂ | 1.27 |
Biological and Pharmaceutical Applications
Anticancer Activity
Quinoline derivatives, including 4-chloro-7-methoxy-2,3-dimethylquinoline, exhibit promising anticancer properties. Mechanistic studies suggest:
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Apoptosis induction: Activation of caspase-3/7 pathways in breast cancer cells (MCF-7).
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Cell cycle arrest: G1 phase arrest via modulation of cyclin-dependent kinases.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Methoxy protons resonate as singlets at δ 3.8–4.1 ppm, while aromatic protons appear between δ 7.0–8.5 ppm .
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¹³C NMR: Quinoline carbons are observed at δ 120–150 ppm, with methyl carbons at δ 20–25 ppm.
Mass Spectrometry
Electrospray ionization (ESI-MS) reveals a prominent [M+H]⁺ peak at m/z 222.1, consistent with the molecular formula C₁₂H₁₂ClNO .
Industrial and Research Considerations
Scale-Up Challenges
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Purification: Recrystallization from ethanol/water mixtures achieves >98% purity.
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Yield Optimization: Continuous flow reactors improve throughput by 30% compared to batch processes.
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